N-butyl-1-ethylpiperidin-4-amine

Description

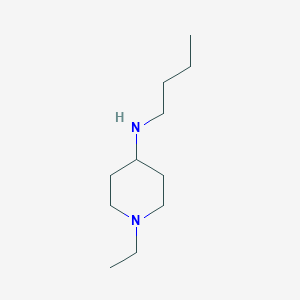

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-1-ethylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-5-8-12-11-6-9-13(4-2)10-7-11/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDZHXVMNROPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCN(CC1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of N Butyl 1 Ethylpiperidin 4 Amine

The fundamental physicochemical properties of N-butyl-1-ethylpiperidin-4-amine are summarized below. These identifiers and properties are crucial for its characterization and handling in a laboratory setting.

| Property | Value | Source |

| CAS Number | 1019489-97-4 | bldpharm.com, labfind.co.kr, pharmint.net |

| Molecular Formula | C₁₁H₂₄N₂ | Inferred from structure |

| Molecular Weight | 184.32 g/mol | bldpharm.com |

| Structure | A piperidine (B6355638) ring with an ethyl group at the N-1 position and a butylamino group at the C-4 position. | vulcanchem.com |

Synthesis and Characterization

The synthesis of N-butyl-1-ethylpiperidin-4-amine can be achieved through established methods for preparing N-substituted 4-aminopiperidines. A common and effective route is the reductive amination of an N-substituted 4-piperidone (B1582916) with a primary amine. mdpi.comnih.gov

A plausible synthetic pathway involves two main steps:

Synthesis of the Precursor: The key intermediate, 1-ethyl-4-piperidone (B1582495), is first synthesized. This can be accomplished by reacting piperidin-4-one with an ethylating agent like bromoethane (B45996) under basic conditions. chemicalbook.com

Reductive Amination: 1-ethyl-4-piperidone is then reacted with n-butylamine. The intermediate imine formed is subsequently reduced to the final secondary amine product, this compound. A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120). mdpi.comnih.govchemicalbook.com

The characterization of the final compound to confirm its structure and purity would typically involve standard analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR would be used to confirm the connectivity of atoms and the presence of the ethyl and butyl groups on the piperidine (B6355638) scaffold.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, confirming it matches the expected value of 184.32 g/mol . bldpharm.com

Applications

Given the lack of specific research on N-butyl-1-ethylpiperidin-4-amine, its applications are inferred from studies on the broader 4-aminopiperidine (B84694) class. The structural motifs present in this compound suggest it could be investigated for several potential uses in biomedical research. Analogs with the 4-aminopiperidine core have shown significant promise in several areas:

Antiviral Research: The 4-aminopiperidine scaffold has been identified in compounds that inhibit the entry or assembly of viruses such as influenza and Hepatitis C Virus (HCV). acs.orgnih.govnih.gov Therefore, this compound could serve as a building block or a candidate in the development of new antiviral therapies.

Antifungal Drug Development: Inspired by existing piperidine-based antifungals, researchers have synthesized libraries of 4-aminopiperidines and discovered novel compounds with potent activity against pathogenic fungi like Candida and Aspergillus species. mdpi.comnih.gov

Central Nervous System (CNS) : Piperidine (B6355638) derivatives are well-known for their activity in the CNS. The 4-aminopiperidine structure is a component of molecules designed to interact with neuronal targets, such as T-type calcium channels, which are implicated in conditions like neuropathic pain. afasci.com

It is important to emphasize that these are potential applications based on related structures, and specific testing of this compound would be required to validate any biological activity.

Table of Chemical Compounds

Reductive Amination Approaches for 4-Aminopiperidines

Reductive amination is a cornerstone technique for the synthesis of amines, including the target compound. This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.

Utilization of N-substituted 4-Piperidones (e.g., 1-Ethylpiperidin-4-one) as Key Intermediates

A common and efficient pathway to this compound begins with an N-substituted 4-piperidone (B1582916), specifically 1-ethylpiperidin-4-one. This intermediate serves as the carbonyl component in the reductive amination reaction. The synthesis of 1-ethylpiperidin-4-one itself can be achieved by reacting piperidin-4-one with an ethylating agent, such as a bromoethane, in the presence of a base like sodium carbonate. chemicalbook.com

The subsequent reductive amination involves the reaction of 1-ethylpiperidin-4-one with butylamine (B146782). This condensation forms an iminium ion intermediate, which is then reduced to yield the final product, this compound. This general strategy has been successfully employed for the synthesis of a library of over 30 different 4-aminopiperidines by reacting various N-substituted 4-piperidones with a range of primary amines. mdpi.com

A general procedure for this type of reductive amination involves dissolving the ketone and the amine in a suitable solvent, such as tetrahydrofuran (B95107) (THF), followed by the addition of a reducing agent. mdpi.com The reaction is typically stirred at room temperature for several hours.

Application of Reducing Agents (e.g., Sodium Triacetoxyborohydride) in Reductive Amination

The choice of reducing agent is critical for the success of the reductive amination. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reagent well-suited for this transformation. organic-chemistry.orgorganic-chemistry.org Its reduced reactivity compared to other borohydrides, such as sodium borohydride, allows for a one-pot procedure where the ketone, amine, and reducing agent can be mixed together. organic-chemistry.orgacs.org This is because STAB is less likely to reduce the starting ketone before the formation of the more reactive iminium ion.

The steric and electron-withdrawing effects of the acetoxy groups on the boron atom moderate its reducing power. organic-chemistry.org The reaction rate for the reduction of iminium ions is significantly faster than for ketones, ensuring the desired amination pathway. organic-chemistry.org Acetic acid can be used as a catalyst, particularly in reactions involving less reactive ketones, to facilitate imine formation. organic-chemistry.org Common solvents for STAB-mediated reductive aminations include 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (THF), and acetonitrile. organic-chemistry.orgcommonorganicchemistry.com

In a typical procedure, 1-ethylpiperidin-4-one and butylamine would be dissolved in a solvent like THF, followed by the addition of sodium triacetoxyborohydride. chemicalbook.commdpi.com The reaction would then proceed to form this compound. This method has been demonstrated in the synthesis of related compounds, such as the reaction of 1-ethylpiperidin-4-one with 4-(BOC-amino)piperidine using sodium triacetoxyborohydride. chemicalbook.com

| Reagent | Role | Key Characteristics |

| 1-Ethylpiperidin-4-one | Carbonyl Source | Key intermediate providing the piperidine backbone. |

| Butylamine | Amine Source | Introduces the n-butyl group at the 4-position. |

| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | Mild and selective, allowing for a one-pot reaction. organic-chemistry.orgorganic-chemistry.org |

| Tetrahydrofuran (THF) or 1,2-Dichloroethane (DCE) | Solvent | Common aprotic solvents for this reaction. organic-chemistry.orgcommonorganicchemistry.com |

Stereoselective and Regioselective Considerations in Amination Reactions

While the synthesis of this compound from 1-ethylpiperidin-4-one does not inherently involve the creation of new stereocenters, stereoselectivity is a critical consideration in the broader context of 4-aminopiperidine synthesis, especially when dealing with substituted piperidine rings or chiral amines. For instance, the synthesis of enantiopure 4- and 5-aminopiperidin-2-ones has been achieved through regioselective functionalization and subsequent lactamization, demonstrating control over the final stereochemistry. acs.org

In reductive aminations, if the piperidone or the amine contains pre-existing stereocenters, diastereomers can be formed. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product. For example, in the synthesis of 2,4-disubstituted piperidines via radical cyclization, the use of tris(trimethylsilyl)silane (B43935) as a reducing agent led to a significant enhancement in diastereoselectivity compared to tributyltin hydride. researchgate.net Although not a reductive amination, this highlights how reagent choice impacts stereochemical outcomes.

Regioselectivity becomes important when the piperidone has multiple reactive sites. However, in the case of 1-ethylpiperidin-4-one, the single carbonyl group dictates the site of amination, making regioselectivity straightforward.

Cyclization Reactions in Piperidine Ring Formation

An alternative to functionalizing a pre-existing piperidine ring is to construct the ring itself through cyclization reactions. These methods offer powerful ways to build the core heterocyclic structure from acyclic precursors.

Intramolecular Cyclizations (e.g., Hydride Transfer/Cyclization Cascades)

Intramolecular cyclization involves forming a ring from a single molecule containing all the necessary atoms. nih.gov A variety of methods exist for the intramolecular formation of the piperidine ring. One such approach is the intramolecular reaction between an allylsilane group and an iminium ion. tandfonline.com Another method involves the bromination of a double bond followed by an aminocyclization, which can be highly stereoselective. rsc.org

Hydride transfer/cyclization cascades represent a sophisticated strategy. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can lead to piperidine formation. nih.gov This proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion that is subsequently reduced and cyclized. nih.gov Achieving stereo- and regioselectivity is a primary challenge in these approaches, often addressed through the use of chiral ligands and catalysts. nih.gov

Radical-Mediated Amine Cyclization Techniques

Radical cyclizations provide another avenue for piperidine ring synthesis. These reactions often involve the formation of a nitrogen or carbon radical that subsequently attacks another part of the molecule to form the ring. For example, a copper-catalyzed N-radical formation followed by a 1,5-hydrogen atom transfer (HAT) can initiate a cyclization to form piperidines. nih.gov

Another technique involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to produce 2,4,5-trisubstituted piperidines. acs.org The choice of radical initiator and reaction conditions can significantly influence the yield and diastereoselectivity of the cyclized product. organic-chemistry.org Electrosynthesis offers a modern approach, where the electroreductive cyclization of an imine with a terminal dihaloalkane can produce piperidine derivatives. beilstein-journals.org This method involves the generation of a radical anion from the imine, which then undergoes nucleophilic attack and cyclization. beilstein-journals.org

| Cyclization Approach | Description | Key Features |

| Intramolecular Hydride Transfer/Cyclization | An acyclic precursor containing an amine and an alkyne undergoes an acid-mediated cascade to form the piperidine ring. nih.gov | Can build complex piperidines; stereoselectivity is a key challenge. nih.gov |

| Radical-Mediated Cyclization | A radical is generated on an acyclic precursor, which then cyclizes to form the piperidine ring. nih.govacs.org | Versatile for forming various substituted piperidines; can be initiated by various methods (e.g., catalysts, light). organic-chemistry.org |

| Electroreductive Cyclization | An electrochemical method where an imine is reduced to a radical anion that cyclizes with a dihaloalkane. beilstein-journals.org | Offers a transition-metal-free alternative for piperidine synthesis. beilstein-journals.org |

Synthetic Strategies for this compound

The synthesis of this compound, a polysubstituted piperidine derivative, involves a series of strategic chemical transformations. The construction of the core piperidine ring and the subsequent introduction of substituents at the nitrogen and C4 positions require a versatile synthetic approach. Key methodologies include oxidative amination, alkylation reactions, hydrogenation of pyridine (B92270) precursors, and multicomponent reactions. Furthermore, the use of protecting groups is often essential to achieve the desired regioselectivity and yield.

Advanced Applications and Industrial Relevance of Piperidine Derivatives Non Medical

Role as Versatile Building Blocks in Organic Synthesis

Piperidine (B6355638) derivatives are highly prized as versatile building blocks in the complex world of organic synthesis. Their utility lies in their capacity to serve as scaffolds for constructing more intricate molecular architectures for agrochemicals, specialty polymers, and fine chemicals. The compound N-butyl-1-ethylpiperidin-4-amine, a 4-aminopiperidine (B84694) with distinct alkyl groups on both nitrogen atoms, exemplifies a key structural class of these building blocks.

The synthesis of such derivatives often starts from simpler, commercially available piperidines, such as 4-piperidone (B1582916) or isonipecotate. nih.gov An efficient pathway to 4-aminopiperidines involves key chemical transformations like reductive amination or Curtius rearrangement, which installs the crucial 4-amino group. nih.gov Subsequent N-alkylation reactions can then be used to introduce specific substituents on the piperidine nitrogen. For instance, the synthesis of this compound would involve sequential alkylation steps to add the ethyl and butyl groups.

These functionalized piperidines are valuable intermediates for several reasons:

Defined Stereochemistry: The piperidine ring has a stable chair conformation, allowing for the synthesis of specific stereoisomers, which is critical in many applications.

Multiple Reaction Sites: A compound like this compound possesses two reactive nitrogen atoms with different nucleophilicity and steric hindrance, allowing for selective reactions at either site.

Modulation of Properties: The choice of N-alkyl groups (e.g., ethyl and butyl) influences the compound's basicity, solubility, and steric profile, making it a tunable component in a larger synthesis.

The 4-aminopiperidine structural motif is particularly interesting as it is found in a number of bioactive compounds, and efficient methods for its synthesis are crucial for developing new chemical entities in various fields. nih.gov The ability to introduce diverse substituents at the 4-position makes these compounds smart building blocks for convergent synthetic strategies. nih.gov

Table 1: Key Synthetic Reactions Involving Piperidine Building Blocks

| Reaction Type | Description | Relevance of Piperidine Derivative |

| Reductive Amination | Reaction of a ketone (e.g., N-substituted-4-piperidone) with an amine in the presence of a reducing agent to form a new C-N bond. | A primary method to introduce the 4-amino group. |

| N-Alkylation | Introduction of an alkyl group onto a nitrogen atom, typically using an alkyl halide or via reductive amination with an aldehyde/ketone. elsevierpure.com | Used to introduce substituents like ethyl or butyl groups on the piperidine nitrogen. |

| Curtius Rearrangement | A thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which can be hydrolyzed to form an amine. | An alternative key step to install the 4-amino group, starting from a carboxylic acid derivative. nih.gov |

| Cross-Coupling Reactions | Palladium or copper-catalyzed reactions (e.g., Buchwald-Hartwig) to form C-N bonds between the piperidine nitrogen and aryl groups. | Expands the complexity of molecules that can be built from the piperidine scaffold. |

Catalytic Applications of Piperidine-Based Structures

Piperidine derivatives are not only building blocks but can also actively participate in chemical reactions as catalysts. Their catalytic activity is primarily attributed to the basicity of the nitrogen atom. N-alkyl piperidines, including structures like this compound, can function as organocatalysts or as ligands in organometallic catalysis.

As organocatalysts , the lone pair of electrons on the piperidine nitrogen can activate substrates through the formation of enamine or iminium ion intermediates. The specific alkyl groups on the nitrogen (e.g., ethyl and butyl) modulate the catalyst's steric hindrance and basicity, which in turn influences the reaction's rate and selectivity. They are particularly effective in promoting condensation reactions.

As ligands for metal catalysts , piperidine-containing molecules can coordinate to a metal center and influence its catalytic properties. The development of catalysts for the N-alkylation of amines with alcohols has utilized various metal clusters where piperidine itself serves as a substrate to be alkylated, demonstrating the fundamental reactivity of the piperidine nitrogen. elsevierpure.com In more complex systems, chiral piperidine ligands are essential for asymmetric catalysis, though for an achiral molecule like this compound, its role would be in non-asymmetric processes. The nature of the amine affects the formation of products; for example, zinc(II) catalysis has been used to mediate the addition of piperidine derivatives to nitriles to form amidines. acs.org

The catalytic efficiency of piperidine derivatives can be summarized as follows:

Basicity: The pKa of the piperidine nitrogen determines its ability to deprotonate substrates or act as a general base catalyst.

Steric Hindrance: The size of the N-alkyl groups can direct the approach of reactants, leading to enhanced selectivity.

Coordination: The nitrogen atom can bind to metal centers, creating a specific electronic and steric environment that promotes a desired transformation.

Potential in Materials Science and Polymer Chemistry

The incorporation of piperidine derivatives into polymers is an emerging area of materials science, aimed at creating functional materials with tailored properties. The piperidinium (B107235) cation (a quaternized piperidine) is particularly interesting for applications in anion-exchange membranes (AEMs), which are critical components of fuel cells and electrolyzers.

A compound like this compound could be a precursor to a monomer used in polymer synthesis. For example, a vinyl group could be attached to the molecule, allowing it to be polymerized. After polymerization, the piperidine nitrogen atoms could be quaternized (alkylated further) to create fixed positive charges along the polymer backbone.

Recent research has demonstrated a method to functionalize polystyrene by first attaching a piperidine ring and then quaternizing it to create N,N-dimethyl piperidinium cations. nih.gov These materials have shown high alkaline stability, a crucial property for AEMs. nih.gov The key findings from such studies include:

High Stability: Piperidine-based cations, especially when the sensitive β-hydrogens are part of the ring structure, exhibit enhanced stability against degradation in alkaline environments compared to more traditional quaternary ammonium (B1175870) cations. nih.govacs.org

Tunable Properties: By blending piperidine-functionalized polymers with other polymers like polybenzimidazole (PBI), properties such as water uptake and mechanical robustness can be fine-tuned. acs.org

Controlled Synthesis: Living anionic polymerization has been successfully used to create well-defined polymers containing 4-vinylbenzyl piperidine, which can then be alkylated to produce novel piperidinium-based ionomers and polyelectrolytes. rsc.org

Table 2: Properties of Piperidine-Functionalized Anion-Exchange Membranes (AEMs)

| Polymer System | Cation Type | Key Finding | Reference |

| Functionalized Polystyrene | N,N-dimethyl piperidinium | High alkaline stability with less than 5% ionic loss after 30 days in 2 M NaOH at 90 °C. | nih.gov |

| Poly(4-vinylbenzyl piperidine) | N-alkyl piperidinium | Enabled synthesis of well-defined block copolymers and ionomers via living anionic polymerization. | rsc.org |

| Functionalized Polystyrene blended with PBI | N-alicyclic piperidinium | Improved robustness and reduced water uptake while maintaining good hydroxide (B78521) conductivity. | acs.org |

Exploration in Environmental Chemistry (e.g., CO2 Capture Agents)

Aqueous amine solutions are the state-of-the-art technology for capturing carbon dioxide (CO₂) from industrial flue gases. Piperidine and its derivatives have been identified as promising candidates for this application due to their favorable reaction kinetics and high CO₂ absorption capacity. researchgate.net

The performance of an amine for CO₂ capture is a balance between its absorption efficiency (how quickly and how much CO₂ it can absorb) and its regeneration energy (the energy required to release the captured CO₂). The chemical structure of the amine plays a pivotal role in this balance. For a substituted piperidine like this compound, several structural features would influence its performance:

Secondary and Tertiary Amines: The molecule contains both a tertiary amine (the ring nitrogen) and a primary amine (the 4-amino group, assuming the butyl group is on the exocyclic nitrogen). Tertiary amines typically offer lower heat of absorption (leading to lower regeneration energy) but slower reaction rates. Primary amines react faster but have higher regeneration energy. A molecule with both might offer a beneficial combination of properties.

Alkyl Group Effects: The ethyl and butyl groups add steric hindrance around the nitrogen atoms. This can be advantageous, as sterically hindered amines can form less stable carbamates, which reduces the energy penalty for regeneration.

Basicity (pKa): The basicity of the amine is a key parameter. A study on alkyl piperidines showed that increasing basicity does not necessarily have a negative impact on CO₂ regeneration. utwente.nl The presence of multiple amine groups and their respective pKa values in this compound would create a complex but potentially effective system for CO₂ absorption.

Future Directions in N Butyl 1 Ethylpiperidin 4 Amine Research

Development of Novel Asymmetric Synthetic Routes

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery. For N-butyl-1-ethylpiperidin-4-amine, the C4 position of the piperidine (B6355638) ring is a stereocenter. Consequently, the synthesis of single enantiomers is critical for evaluating its potential biological activity. Future research will likely focus on creating novel asymmetric synthetic pathways to access these enantiomerically pure forms.

Recent advances in the synthesis of piperidine derivatives have highlighted several promising strategies. nih.gov For instance, the asymmetric synthesis of the trans-3,4-dimethyl-4-arylpiperidine scaffold has been achieved, establishing C-3 stereochemistry through a Corey-Bakshi-Shibata (CBS) reduction and a stereoselective anti-SN2' cuprate (B13416276) displacement. nih.gov A similar strategic approach could be adapted for this compound. Another avenue involves the enantioselective synthesis of 4-aminopiperidine (B84694) scaffolds through methods like palladium-catalyzed intramolecular amination of organoboronates or gold-catalyzed oxidative amination of non-activated alkenes. nih.gov These modern catalytic systems offer pathways to highly substituted piperidines with excellent stereocontrol. nih.gov

A key starting material for many of these syntheses is an N-substituted 4-piperidone (B1582916), which can undergo reductive amination. mdpi.com The synthesis of a library of 4-aminopiperidines has been successfully carried out starting from N-substituted 4-piperidones and various amines using sodium triacetoxyborohydride (B8407120). mdpi.com To achieve asymmetry, chiral auxiliaries or chiral catalysts could be employed during this key reductive amination step.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Piperidine Derivatives

The use of machine learning (ML) and artificial intelligence (AI) is rapidly transforming drug discovery by enabling the rapid prediction of molecular properties, thereby reducing the time and cost of experimental screening. clinmedkaz.org For piperidine derivatives, these computational tools have been successfully applied to build Quantitative Structure-Activity Relationship (QSAR) models that predict various endpoints, from biological activity to toxicity. clinmedkaz.orgresearchgate.net

Future research on this compound would benefit significantly from the application of these predictive models. By generating a virtual library of analogues based on the this compound scaffold, ML algorithms can predict their potential efficacy against various biological targets, as well as their absorption, distribution, metabolism, and excretion (ADME) properties. clinmedkaz.orgarxiv.org

Several ML techniques have proven effective for piperidine derivatives. researchgate.net Models built using Ordinary Least Squares-Multilinear Regression (OLS-MLR) and Support Vector Machines (SVM) have shown high determination coefficients (r²) for predicting the toxicity of piperidine derivatives. researchgate.net Other methods like radial basis function neural networks (RBFNN) and general regression neural networks (GRNN) have also been employed. researchgate.net More advanced deep learning models are being used to predict fundamental physicochemical properties like pKa, a critical parameter for drug behavior. acs.org The application of these diverse computational approaches could accelerate the identification of this compound derivatives with desirable biological profiles before their physical synthesis is undertaken. researchgate.net

Table 1: Machine Learning Models Applied to Piperidine Derivatives

| Model Type | Application | Reported Performance Metric | Reference |

|---|---|---|---|

| Ordinary Least Squares (OLS-MLR) | Predicting toxicity against Aedes aegypti | r² > 0.85 (training set) | researchgate.net |

| Support Vector Machine (SVM) | Predicting toxicity against Aedes aegypti | r² > 0.80 (test set) | researchgate.net |

| Radial Basis Function Neural Network (RBFNN) | Predicting biological activity | High performance in QSAR models | researchgate.net |

| Deep Learning (BCL-XpKa) | Predicting pKa values | Competitive with state-of-the-art predictors | acs.org |

Exploration of Sustainable Synthesis Methodologies for Piperidine Scaffolds

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use non-hazardous materials. The synthesis of piperidine scaffolds is an area where these principles have been successfully applied, and such methodologies could be readily adapted for the production of this compound.

A prominent green approach is the use of one-pot, multi-component reactions (MCRs), which improve efficiency by combining several synthetic steps without isolating intermediates. tandfonline.comresearchgate.netsemanticscholar.org Researchers have developed MCRs for highly substituted piperidines using biodegradable and inexpensive catalysts in environmentally benign solvents like water or ethanol. tandfonline.comresearchgate.net For example, glutamic acid, a biodegradable amino acid, has been used as a catalyst for the one-pot synthesis of polyfunctionalized piperidine scaffolds at room temperature. tandfonline.com Another example is the use of sodium lauryl sulfate (B86663) (SLS) as a recyclable, surfactant-type catalyst for MCRs in water. researchgate.netsemanticscholar.org These methods offer high atom economy, mild reaction conditions, and simplified product isolation. tandfonline.com

The choice of catalyst is central to these green methodologies. A variety of catalysts have been explored for piperidine synthesis, including citric acid, cerium ammonium (B1175870) nitrate, and ZrOCl₂·8H₂O, many of which can be used in aqueous media. semanticscholar.orggrowingscience.com Adopting these established green protocols for the synthesis of this compound would not only be environmentally responsible but also potentially more cost-effective and scalable.

Table 2: Green Catalysts for Piperidine Synthesis

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Glutamic Acid | Ethanol | Biodegradable, inexpensive, mild conditions, high yields | tandfonline.com |

| Sodium Lauryl Sulfate (SLS) | Water | Recyclable, inexpensive, environmentally friendly | researchgate.netsemanticscholar.org |

| Citric Acid | - | Green catalyst for one-pot, multi-component synthesis | growingscience.com |

| ZrOCl₂·8H₂O | - | Efficient for tandem reactions in one-pot synthesis | growingscience.com |

Advanced Characterization Techniques for Complex Piperidine Adducts

Thorough structural characterization is essential to confirm the identity and purity of synthesized compounds and to understand their interactions. For this compound and its potential derivatives or adducts, a suite of advanced analytical techniques would be required for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. Beyond standard one-dimensional ¹H and ¹³C NMR, advanced two-dimensional techniques like COSY (¹H-¹H), HMQC (¹H-¹³C), and HMBC (¹H-¹³C) are invaluable for unambiguously assigning the structure of complex piperidine derivatives. mdpi.comresearchgate.net These methods reveal homo- and heteronuclear interactions that confirm connectivity within the molecule. mdpi.com For studying non-covalent interactions, such as the formation of halogen-bonded adducts in solution, advanced NMR techniques like Nuclear Overhauser Effect (NOE)-based spectroscopies (NOESY, ROESY) are crucial for providing detailed geometric information. mdpi.com

Mass spectrometry (MS) is another critical technique, especially for characterizing piperidine alkaloids and their derivatives. researchgate.net Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide detailed information on fragmentation patterns, which helps in structural elucidation. researchgate.net For analyzing complex mixtures or reaction products, coupling liquid chromatography with mass spectrometry (e.g., UPLC-MS/MS) allows for the separation and identification of individual components, including potential isomers and adducts. nih.gov These advanced characterization methods will be indispensable in future studies to fully understand the chemical nature and behavior of this compound and its related compounds.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-N-dodecylpiperidin-4-amine |

| N-dodecyl-1-phenethylpiperidin-4-amine |

| 4-amino-1-Boc-piperidine |

| (S)-1-Benzyl-N-(1-phenylethyl)piperidin-4-amine |

| 1-benzyl-4-piperidone |

| N-substituted 4-piperidone |

| Pyridine (B92270) |

| Quinoline |

| Aniline |

| Benzaldehyde |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-butyl-1-ethylpiperidin-4-amine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of piperidine derivatives with butyl and ethyl halides under basic conditions (e.g., NaOH/K₂CO₃) in solvents like ethanol or acetonitrile at reflux (~80°C). Temperature control is critical to minimize side reactions (e.g., over-alkylation). Purification via column chromatography or recrystallization is recommended for optimal purity .

- Key Parameters :

- Base selection (affects reaction kinetics).

- Solvent polarity (influences nucleophilicity).

- Reaction time (12-24 hours for complete conversion).

Q. How is this compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions on the piperidine ring (e.g., δ ~2.5–3.5 ppm for N-alkyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₁H₂₄N₂, exact mass 184.1939 g/mol).

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions to ensure compound stability?

- Best Practices : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) should be used to avoid moisture uptake. Stability studies suggest a shelf life of ≥2 years under these conditions .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to optimize receptor binding affinity?

- Approach :

- SAR Studies : Modify substituents (e.g., replacing butyl with cyclopropylmethyl) to assess steric/electronic effects on target interactions.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with receptors like sigma-1 or opioid receptors .

- Example Analogs :

| Compound | Structural Variation | Binding Affinity (Ki, nM) |

|---|---|---|

| N-cyclopropylmethyl analog | Reduced steric bulk | 12.3 ± 1.2 |

| N-benzyl analog | Increased π-π interactions | 8.7 ± 0.9 |

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting Ki values across studies)?

- Troubleshooting Steps :

Assay Validation : Ensure consistent assay conditions (e.g., radioligand concentration, buffer pH).

Probe Purity : Re-evaluate compound purity via LC-MS; impurities >95% may skew results .

Receptor Heterogeneity : Account for receptor subtype differences (e.g., µ-opioid vs. κ-opioid).

Q. How can in vitro metabolic stability of this compound be assessed for drug development?

- Protocol :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes.

- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .

Methodological Challenges & Solutions

Q. What are common pitfalls in scaling up synthesis, and how are they mitigated?

- Issues :

- Exothermic reactions causing thermal runaway.

- Solvent volume constraints in large batches.

- Solutions :

- Use jacketed reactors with controlled cooling.

- Switch to solvent-free or microwave-assisted synthesis for efficiency .

Q. How do steric and electronic effects of the N-butyl and N-ethyl groups influence reactivity?

- Steric Effects : The bulky butyl group reduces nucleophilicity at the piperidine nitrogen, slowing alkylation kinetics.

- Electronic Effects : Electron-donating ethyl groups increase basicity, enhancing protonation in acidic media (e.g., pKa ~9.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.